Slow-Binding Kinetics Drive a 56-Fold Increase in Apparent Potency After Preincubation
SID 26681509 exhibits a pronounced time-dependent increase in inhibitory potency that is characteristic of a slow-binding inhibitor. After a 4-hour preincubation with cathepsin L, the observed IC50 drops from 56 nM to 1.0 nM, representing a 56-fold enhancement in apparent potency [1]. This is driven by a slow off-rate (koff = 2.2 × 10⁻⁵ s⁻¹) that yields an apparent inhibition constant (Ki) of 0.89 nM [2]. In contrast, the alternative oxocarbazate inhibitor CID 23631927 shows a 17-fold drop in IC50 (from 6.9 nM to 0.4 nM) under identical preincubation conditions [3], while the commonly used cathepsin L inhibitor Z-Phe-Tyr-CHO (IC50 = 0.85 nM) does not exhibit significant time-dependent potency enhancement . The slow-binding kinetic signature of SID 26681509 is therefore distinct and may confer advantages in experimental systems where sustained target engagement is critical.
| Evidence Dimension | Time-dependent IC50 shift (4-hour preincubation vs. no preincubation) |
|---|---|
| Target Compound Data | IC50 (no preincubation): 56 nM; IC50 (4h preincubation): 1.0 nM; Fold-change: 56× |
| Comparator Or Baseline | Oxocarbazate CID 23631927: IC50 (no preincubation): 6.9 nM; IC50 (4h preincubation): 0.4 nM; Fold-change: 17× |
| Quantified Difference | 56-fold shift for SID 26681509 vs. 17-fold shift for oxocarbazate; SID 26681509 exhibits a 3.3× greater relative preincubation enhancement |
| Conditions | Human liver cathepsin L, assay buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5, 37°C |
Why This Matters
Procurement of SID 26681509 is essential for experiments requiring a distinct slow-binding kinetic profile that cannot be replicated by faster-binding or irreversible alternatives.
- [1] Shah, P. P., Myers, M. C., Beavers, M. P., Purvis, J. E., Jing, H., Grieser, H. J., ... & Diamond, S. L. (2008). Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L. Molecular Pharmacology, 74(1), 34-41. View Source
- [2] Shah, P. P., Myers, M. C., Beavers, M. P., Purvis, J. E., Jing, H., Grieser, H. J., ... & Diamond, S. L. (2008). Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L. Molecular Pharmacology, 74(1), 34-41. View Source
- [3] Shah, P. P., Wang, T., Kaletsky, R. L., Myers, M. C., Purvis, J. E., Jing, H., ... & Diamond, S. L. (2010). A small-molecule oxocarbazate inhibitor of human cathepsin L blocks severe acute respiratory syndrome and Ebola pseudotype virus infection into human embryonic kidney 293T cells. Molecular Pharmacology, 78(2), 319-324. View Source
